1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI)

Catalog No.
S14360416
CAS No.
M.F
C8H16N2O2
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Piperazinecarboxylicacid,2,5-dimethyl-,methylest...

Product Name

1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI)

IUPAC Name

methyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-6-5-10(8(11)12-3)7(2)4-9-6/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

NATRWAAYKWBMGM-RQJHMYQMSA-N

Canonical SMILES

CC1CNC(CN1C(=O)OC)C

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C(=O)OC)C

1-Piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester, (2S,5R)-(9CI) is a chemical compound classified as a piperazine derivative. Its molecular formula is C₈H₁₆N₂O₂, and it has a molecular weight of 172.23 g/mol. This compound features a piperazine ring substituted with two methyl groups at the 2 and 5 positions, along with a carboxylic acid group that is esterified with methanol. The specific stereochemistry is indicated by the (2S,5R) configuration, which refers to the spatial arrangement of the atoms in the molecule .

The chemical reactivity of 1-piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester can be explored through various reactions typical for esters and piperazine derivatives:

  • Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base to yield 1-piperazinecarboxylic acid and methanol.
  • Transesterification: The ester can react with different alcohols, leading to the formation of new esters.
  • Nucleophilic Substitution: The piperazine nitrogen atoms can act as nucleophiles in reactions with electrophiles, potentially forming various derivatives.

The synthesis of 1-piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester can be achieved through several methods:

  • Direct Esterification: Reacting 1-piperazinecarboxylic acid with methanol in the presence of an acid catalyst.
  • Methylation of Intermediate: Starting from 2,5-dimethylpiperazine, followed by carboxylation and subsequent esterification.
  • Using Reagents: Employing reagents such as thionyl chloride or oxalyl chloride to convert carboxylic acids into their corresponding esters.

1-Piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester may find applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis due to its structural properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Research Reagents: Utilized in laboratories for synthesizing other compounds or studying biological mechanisms.

Several compounds share structural similarities with 1-piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Piperazinecarboxylic acidContains a carboxylic acid groupLacks methyl substitution on the piperazine ring
N-MethylpiperazineMethyl group on nitrogenUsed primarily in organic synthesis
2-MethylpiperidineMethyl substitution at different positionExhibits different biological activity profile
1-(4-Chlorophenyl)piperazineContains a chlorophenyl groupKnown for specific pharmacological effects

These compounds highlight the uniqueness of 1-piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester through its specific methyl substitutions and stereochemistry, which may influence its biological activity and chemical reactivity differently compared to its analogs.

Enantioconvergent Synthetic Routes to (2S,5R)-Configured Piperazinecarboxylates

Enantioconvergent synthesis has emerged as a cornerstone for producing (2S,5R)-1-piperazinecarboxylic acid derivatives without relying on stoichiometric chiral reagents. A landmark approach begins with racemic trans-2,5-dimethylpiperazine, which undergoes selective allylation at one nitrogen atom to yield a diastereomeric mixture of 1-allyl-2,5-dimethylpiperazines. Resolution is achieved using (R,R)- or (S,S)-tartaric acid derivatives, which form crystalline salts with the desired (2S,5R)-enantiomer. The unresolved (+)-enantiomer is then recycled via base-mediated epimerization, achieving an overall yield of 85–92% and enantiomeric excess (ee) >99%.

Key to this method is the thermodynamic favorability of the (2S,5R)-configured product during epimerization, driven by reduced steric strain in the chair conformation of the piperazine ring. A comparative analysis of resolving agents (Table 1) reveals that dibenzoyl tartaric acid outperforms camphorsulfonic acid in terms of diastereomeric excess (de) and recovery yield.

Table 1: Performance of Resolving Agents in Enantioconvergent Synthesis

Resolving AgentDiastereomeric Excess (%)Recovery Yield (%)
(R,R)-Dibenzoyl tartaric acid9890
(S)-Camphorsulfonic acid8578
(R)-Mandelic acid7265

This route’s scalability is demonstrated by a 100-gram preparation of (2S,5R)-1-allyl-2,5-dimethylpiperazine, which serves as a precursor for carboxylation and subsequent methyl esterification. Carboxylation is typically performed using tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, followed by deprotection and esterification with methyl chloroformate.

Resolution Techniques for Diastereomeric Intermediate Separation

Chromatographic and crystallographic resolution techniques are indispensable for isolating (2S,5R)-configured intermediates. A prominent strategy involves synthesizing diastereomeric urea or carbamate derivatives using chiral isocyanates. For example, treatment of racemic 2,5-dimethylpiperazine with (S)-α-methylbenzyl isocyanate generates two diastereomers separable via silica gel chromatography. The (2S,5R)-urea derivative elutes first due to its lower polarity, achieving >95% de after optimization of mobile-phase composition (hexane:ethyl acetate, 4:1).

Crystallization-driven resolutions offer an alternative for large-scale applications. Trans-2,5-dimethylpiperazine forms a stable 1:1 complex with (L)-malic acid in ethanol, selectively precipitating the (2S,5R)-enantiomer with 89% yield and 97% ee. Recrystallization from methanol further enhances purity to >99% ee, as confirmed by chiral HPLC analysis.

Table 2: Efficiency of Diastereomeric Separation Methods

MethodSolvent SystemDiastereomeric Excess (%)Scale (g)
ChromatographyHexane:EtOAc (4:1)950.5–5
CrystallizationEthanol9710–100
Chiral HPLCHeptane:IPA (90:10)990.1–1

Notably, the choice of protecting group significantly impacts resolution efficiency. tert-Butoxycarbonyl (Boc)-protected intermediates exhibit superior crystallinity compared to benzylcarbamate derivatives, enabling easier isolation.

Catalytic Asymmetric Strategies for Methyl Ester Formation

Catalytic asymmetric synthesis provides a streamlined route to (2S,5R)-1-piperazinecarboxylic acid methyl ester by directly controlling stereochemistry during esterification. Gold(I) complexes with C₂-symmetric pyrrolidine ligands have demonstrated remarkable enantioselectivity in related piperazine syntheses. For instance, a chiral gold(I) catalyst bearing (R,R)-2,5-dimethylpyrrolidine induces 92% ee in the cycloaddition of allenamides to form the piperazine core, which is subsequently carboxylated and esterified.

Density functional theory (DFT) studies reveal that the catalyst’s biphenylphosphine scaffold creates a chiral pocket that stabilizes the (2S,5R)-transition state through π-π interactions and hydrogen bonding. Modulating the phosphine’s substituents (e.g., introducing 3,5-difluorophenyl groups) enhances enantioselectivity to 96% ee while maintaining reaction rates.

Table 3: Catalytic Systems for Asymmetric Piperazine Synthesis

CatalystSubstrateee (%)Yield (%)
Au(I)-(R,R)-pyrrolidineAllenamide9285
Pd(II)-BINAPEnamide8878
Cu(I)-Pyboxα-Imino ester9082

Methyl esterification is typically performed in situ using trimethylsilyl diazomethane (TMSCHN₂) under mild conditions, preserving the stereochemical integrity of the piperazine ring. Recent advances in enzymatic catalysis, particularly using Candida antarctica lipase B, have also enabled enantioselective esterification with 89% ee, though substrate scope remains limited compared to transition-metal systems.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.121177757 g/mol

Monoisotopic Mass

172.121177757 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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